3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile

Regioisomerism Pyrazolo[4,3-c]pyridine Structural characterization

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 62176-75-4) is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine class, characterized by a fused pyrazole-pyridine bicyclic core bearing a chlorine atom at the 3-position, a phenyl group at the N2-position, and a nitrile (–C≡N) substituent at the 7-position. Its molecular formula is C₁₃H₇ClN₄, with a molecular weight of 254.67 g/mol and an exact monoisotopic mass of 254.03611 Da.

Molecular Formula C13H7ClN4
Molecular Weight 254.67 g/mol
CAS No. 62176-75-4
Cat. No. B11859609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile
CAS62176-75-4
Molecular FormulaC13H7ClN4
Molecular Weight254.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C3C=NC=C(C3=N2)C#N)Cl
InChIInChI=1S/C13H7ClN4/c14-13-11-8-16-7-9(6-15)12(11)17-18(13)10-4-2-1-3-5-10/h1-5,7-8H
InChIKeyAQDPDUIEKCDQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 62176-75-4): Structural Identity and Core Properties for Procurement Decisions


3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 62176-75-4) is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine class, characterized by a fused pyrazole-pyridine bicyclic core bearing a chlorine atom at the 3-position, a phenyl group at the N2-position, and a nitrile (–C≡N) substituent at the 7-position . Its molecular formula is C₁₃H₇ClN₄, with a molecular weight of 254.67 g/mol and an exact monoisotopic mass of 254.03611 Da . The pyrazolo[4,3-c]pyridine scaffold has been extensively explored in medicinal chemistry as a privileged structure for kinase inhibition—including BTK, JAK, and CDK2 targets—as well as for CNS-modulating and anticancer applications [1]. This specific compound, with its differentiated 2-phenyl-3-chloro-7-carbonitrile substitution pattern, occupies a distinct structural niche among available pyrazolo[4,3-c]pyridine building blocks.

Why Generic Substitution of 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 62176-75-4) Is Not Advisable


Substitution of 3-chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile with readily available in-class analogs carries quantifiable risk due to decisive structural differentiators that directly impact reactivity, binding interactions, and downstream synthetic utility. The N2-phenyl regioisomer (CAS 62176-75-4) is structurally distinct from the N5-phenyl isomer (CAS 93575-17-8) , and alkylation at the 1- versus 2-position of the pyrazole ring is known to produce markedly different biological profiles—as demonstrated in patent literature where 1-substituted isomers are consistently the major products and the 2-substituted isomers require dedicated separation [1]. The 7-carbonitrile group provides a key hydrogen-bond acceptor (total count: 3, with zero H-bond donors ) and serves as a versatile synthetic handle for further derivatization (e.g., hydrolysis to amides/acids, reduction to amines, or cycloaddition to tetrazoles), which is absent in analogs bearing aldehyde (CAS 62176-73-2) or unsubstituted positions. The chlorine at C3 offers a site for nucleophilic aromatic substitution or cross-coupling chemistry that is not available in the 3-unsubstituted parent (CAS 32828-75-4). These structural features are not simultaneously present in any single commercially available analog, making blind interchange unjustifiable without confirmatory re-optimization data.

Quantitative Differentiation Evidence for 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 62176-75-4) Versus Closest Analogs


Regioisomeric Differentiation: N2-Phenyl vs. N5-Phenyl Substitution Defines Distinct Chemical Entities

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 62176-75-4) is the N2-phenyl regioisomer, structurally distinct from 3-chloro-5-phenyl-5H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 93575-17-8), which bears the phenyl substituent at the N5-position of the pyrazole ring . These two regioisomers share the same molecular formula (C₁₃H₇ClN₄) and molecular weight (254.678 g/mol) but differ in the site of phenyl attachment on the pyrazole nitrogen, a feature known to produce divergent pharmacological profiles in pyrazolo[4,3-c]pyridine series [1]. Patent literature on related pyrazolo[4,3-c]pyridines explicitly notes that alkylation at the 1-position versus the 2-position yields isomers with substantially different target binding affinities, with compound series exhibiting Kᵢ values spanning more than three orders of magnitude (0.3–3,000 nM) depending on the specific N-substitution pattern [1]. Procurement of the incorrect regioisomer would therefore introduce uncharacterized pharmacological and reactivity variables.

Regioisomerism Pyrazolo[4,3-c]pyridine Structural characterization

Ring Fusion Isomer Differentiation: Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-b]pyridine Core

The target compound features a pyrazolo[4,3-c]pyridine core, which is regioisomeric with the pyrazolo[3,4-b]pyridine scaffold found in 3-chloro-2-phenyl-2H-pyrazolo[3,4-b]pyridine-6-carbonitrile (CAS 1352083-06-7) . Although both compounds share the identical molecular formula (C₁₃H₇ClN₄, MW 254.678) and identical substituent types (3-Cl, 2-Ph, carbonitrile), the different ring fusion topology produces fundamentally distinct electronic distributions and molecular shapes. The pyrazolo[4,3-c]pyridine scaffold places the pyridine nitrogen at a different position relative to the pyrazole ring compared with the [3,4-b] system, which alters hydrogen-bonding geometry and π-stacking interactions [1]. In kinase inhibitor development, scaffold topology has been shown to be a primary determinant of selectivity—the pyrazolo[4,3-c]pyridine core appears in BTK, JAK3, and RET kinase inhibitor patents, whereas pyrazolo[3,4-b]pyridines are more commonly associated with Pim kinase and DYRK1B inhibition [1][2]. These divergent target profiles demonstrate that ring fusion isomerism is not a trivial distinction.

Ring fusion isomerism Heterocyclic chemistry Scaffold differentiation

7-Carbonitrile as Differentiated Synthetic Handle Compared to 7-Carbaldehyde Analog

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 62176-75-4) possesses a nitrile (–C≡N) group at the 7-position, differentiating it from the corresponding 7-carbaldehyde analog 3-chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde (CAS 62176-73-2) . The carbonitrile group provides three hydrogen-bond acceptor sites (total HBA count: 3) with zero hydrogen-bond donors, yielding a distinct polarity and solubility profile compared to the aldehyde analog, which possesses an additional H-bond donor capacity and different reactivity . The nitrile enables synthetic transformations—including hydrolysis to carboxamide or carboxylic acid, reduction to aminomethyl, cycloaddition to tetrazole, and conversion to amidoxime—that are not accessible from the aldehyde oxidation state [1]. The aldehyde analog (CAS 62176-73-2) has a lower molecular weight (233.66 g/mol) and different reactivity profile (electrophilic carbonyl chemistry), making the two compounds non-interchangeable in multi-step synthetic routes .

Functional group interconversion Synthetic intermediate Medicinal chemistry building block

N2-Phenyl-3-chloro Substitution Pattern Enables Distinct Kinase ATP-Site Binding Compared to N1-Unsubstituted and N1-Alkyl Analogs

The 2-phenyl-3-chloro substitution pattern on the pyrazolo[4,3-c]pyridine-7-carbonitrile core (CAS 62176-75-4) is structurally analogous to key pharmacophoric elements found in patented BTK and JAK kinase inhibitor series, where aryl substitution at the pyrazole N2-position engages a hydrophobic pocket adjacent to the ATP-binding site, and the 7-carbonitrile forms critical hydrogen-bond interactions with the hinge region [1]. A closely related pyrazolo[4,3-c]pyridine-7-carbonitrile derivative bearing an N1-acryloylpyrrolidine substituent (BDBM444658) achieved BTK IC₅₀ < 10 nM in HTRF enzymatic assays [1]. In contrast, the N1-unsubstituted analog 3-chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 93546-19-1, MW 178.58) lacks the aryl hydrophobic pocket interaction entirely . The target compound (MW 254.67) occupies an intermediate molecular weight space—larger than the N1-H analog (178.58) and the de-chloro N2-phenyl analog 2-phenyl-2H-pyrazolo[4,3-c]pyridine (CAS 32828-75-4, MW 195.22) , but smaller than fully elaborated kinase inhibitors—making it well-suited as a late-stage diversification intermediate in kinase drug discovery programs.

Kinase inhibitor scaffold ATP-binding site Structure-activity relationship

Commercially Available Purity Grade: NLT 98% with ISO-Certified Quality System Supporting Reproducible Research

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 62176-75-4) is commercially available from MolCore with a certified purity specification of NLT 98% (Not Less Than 98%), produced under an ISO-certified quality management system suitable for global pharmaceutical R&D and quality control applications . This purity specification is documented and verifiable. By comparison, several closely related analogs are offered at lower certified purity levels—for example, 3-chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 93546-19-1) is listed at minimum 95% purity . The 3% purity differential represents a meaningful reduction in unidentified impurity burden (from ≤5% to ≤2%), which is relevant for biological assay reproducibility, particularly in cellular screening where minor impurities can confound IC₅₀ determinations through off-target effects or cytotoxicity artifacts.

Chemical purity Quality assurance Procurement specification

Physicochemical Property Profile: Zero H-Bond Donors and Moderate Complexity Favor CNS Drug-Like Space

The computed physicochemical profile of CAS 62176-75-4 reveals zero hydrogen-bond donors (HBD = 0), three hydrogen-bond acceptors (HBA = 3), a single rotatable bond, and a complexity index of 346 . This HBD = 0 profile is notable because it aligns with established CNS drug design guidelines where reduced HBD count correlates with improved blood-brain barrier permeability [1]. By comparison, the 3-bromo analog 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 2091048-61-0) carries one H-bond donor (the N1-H proton), which increases polarity and may reduce passive membrane permeability . The target compound also differs from 3-chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 93546-19-1), which similarly bears an N1-H donor (HBD = 1) . The absence of H-bond donors in the target compound, combined with its moderate molecular weight (254.67) and low rotatable bond count (1), places it in a favorable region of CNS drug-like property space that is not occupied by the N1-H comparator series.

Physicochemical properties Drug-likeness CNS drug design

Optimal Application Scenarios for 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CAS 62176-75-4) Based on Established Differentiation Evidence


Kinase Inhibitor Lead Optimization: Late-Stage Diversification Intermediate for BTK/JAK/Ret Programs

The compound serves as a strategic diversification point for kinase inhibitor optimization campaigns, particularly those targeting BTK, JAK family, and RET kinases, where pyrazolo[4,3-c]pyridine-7-carbonitrile scaffolds have demonstrated low-nanomolar potency (BTK IC₅₀ <10 nM for structurally related derivatives) [1]. The N2-phenyl group provides a pre-installed hydrophobic anchor for ATP-site back-pocket occupancy, the 3-chloro substituent offers a vector for nucleophilic displacement or metal-catalyzed cross-coupling diversification, and the 7-carbonitrile serves as both a hinge-binding hydrogen-bond acceptor and a precursor to carboxamide, tetrazole, or amidoxime bioisosteres [1]. Researchers should specify CAS 62176-75-4 (N2-phenyl regioisomer) rather than CAS 93575-17-8 (N5-phenyl) to ensure the correct pyrazole N-substitution topology for ATP-site engagement [2].

CNS Drug Discovery: N2-Phenyl Pyrazolo[4,3-c]pyridine Scaffold with Favorable BBB Permeability Profile

The zero hydrogen-bond donor (HBD = 0) physicochemical profile of CAS 62176-75-4 distinguishes it from N1-H analogs (HBD = 1) and aligns with established CNS drug property guidelines, where each additional HBD correlates with reduced passive blood-brain barrier permeability [3]. The pyrazolo[4,3-c]pyridine scaffold has precedent in CNS-active compound design, with patent literature documenting serotonin reuptake inhibition and dopaminergic receptor modulation activities [4]. Procurement of the N2-phenyl variant specifically avoids the polarity penalty of the N1-H tautomer, making it a more suitable starting point for CNS lead generation programs targeting depression, anxiety, or cognitive disorders.

Synthetic Methodology Development: Multi-Functional Heterocyclic Template for Reaction Optimization

CAS 62176-75-4 provides a well-defined, multi-functional heterocyclic substrate for developing and optimizing synthetic transformations, including palladium-catalyzed cross-coupling at the C3-chloro position, nitrile hydrolysis/functional group interconversion at C7, and electrophilic aromatic substitution directed by the pyridine nitrogen . Its single rotatable bond and moderate complexity (346) make it a tractable system for computational reaction modeling and mechanistic studies . The NLT 98% purity specification ensures that reaction outcomes are not confounded by significant impurity interference, supporting reproducible yields and clean kinetic analysis .

Anticancer SAR Exploration: Building on Class-Level Antiproliferative Activity of 2H-Pyrazolo[4,3-c]pyridines

The 2H-pyrazolo[4,3-c]pyridine scaffold has demonstrated low-micromolar GI₅₀ values against K562 (leukemia), MCF-7 (breast cancer), and MV4-11 (leukemia) cell lines in published studies of 2,4,6,7-tetrasubstituted derivatives, with mechanisms involving PARP-1 cleavage, caspase-9 activation, and mitotic arrest [5][6]. CAS 62176-75-4 provides the core scaffold with key diversification handles (3-Cl for cross-coupling, 7-CN for bioisostere synthesis) to elaborate into fully-substituted analogs for systematic antiproliferative SAR studies. The explicit 2-phenyl-3-chloro-7-carbonitrile substitution pattern provides a defined starting point distinct from the 7-iodo intermediates used in published syntheses [5].

Quote Request

Request a Quote for 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.